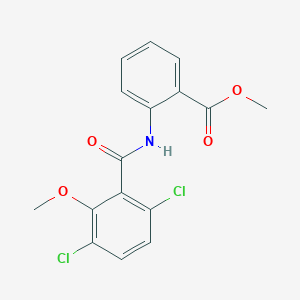

Methyl 2-(3,6-dichloro-2-methoxybenzamido)benzoate

Description

Methyl 2-(3,6-dichloro-2-methoxybenzamido)benzoate is an organic compound with the molecular formula C16H13Cl2NO4 It is a derivative of benzoic acid and is characterized by the presence of two chlorine atoms and a methoxy group on the benzene ring

Properties

IUPAC Name |

methyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2NO4/c1-22-14-11(18)8-7-10(17)13(14)15(20)19-12-6-4-3-5-9(12)16(21)23-2/h3-8H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFYPUWKTKPXGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)NC2=CC=CC=C2C(=O)OC)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,6-dichloro-2-methoxybenzamido)benzoate typically involves the reaction of 3,6-dichloro-2-methoxybenzoic acid with methyl anthranilate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,6-dichloro-2-methoxybenzamido)benzoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcoholic solvent.

Major Products Formed

Oxidation: Formation of 3,6-dichloro-2-hydroxybenzoic acid.

Reduction: Formation of 3,6-dichloro-2-methoxybenzylamine.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to methyl 2-(3,6-dichloro-2-methoxybenzamido)benzoate exhibit significant anticancer activity. For instance, a series of related benzoate derivatives have been designed as high-affinity inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in various solid tumors. These inhibitors aim to selectively target CAIX, potentially reducing side effects associated with conventional cancer therapies .

Case Study:

A study focused on the synthesis of methyl 5-sulfamoyl-benzoates demonstrated their efficacy as selective CAIX inhibitors. The research highlighted the importance of substituents on the benzenesulfonamide ring, which influenced the binding affinity and selectivity towards CAIX over other isozymes . This suggests that methyl 2-(3,6-dichloro-2-methoxybenzamido)benzoate could be a candidate for similar investigations.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Research into structure-activity relationships (SAR) has shown that modifications to the benzamide moiety can enhance inhibitory effects on specific kinases involved in oncogenic pathways .

Table 1: Summary of Enzyme Inhibition Studies

| Compound | Target Enzyme | IC50 Value (µM) | Efficacy |

|---|---|---|---|

| Methyl 2-(3,6-dichloro-2-methoxybenzamido)benzoate | DCLK1 Kinase | TBD | TBD |

| Related Compound A | CAIX | 0.63 | High |

| Related Compound B | DCLK1 | 0.28 | Moderate |

Synthesis and Structural Insights

The synthesis of methyl 2-(3,6-dichloro-2-methoxybenzamido)benzoate involves several key steps that can be optimized for yield and purity. The use of polar aprotic solvents has been shown to enhance reaction efficiency in the synthesis of halogenated benzenesulfonamide derivatives .

Synthesis Overview:

- Starting Materials: Various substituted benzenesulfonamides.

- Reagents: Triethylamine as a base; DMSO as a solvent.

- Conditions: Reaction conducted at elevated temperatures (60 °C) for extended periods (72 hours).

Future Research Directions

The potential applications of methyl 2-(3,6-dichloro-2-methoxybenzamido)benzoate in drug development warrant further investigation:

- In Vivo Studies: To assess the therapeutic efficacy and safety profile.

- Mechanistic Studies: To elucidate the specific pathways affected by this compound.

- SAR Analysis: To optimize its structure for enhanced potency and selectivity against target enzymes.

Mechanism of Action

The mechanism of action of Methyl 2-(3,6-dichloro-2-methoxybenzamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-(3,6-dichloro-2-methoxybenzamido)benzoate

- 3,6-Dichloro-2-methoxybenzoic acid (Dicamba)

- Methyl 3,6-dichloro-2-methoxybenzoate

Uniqueness

Methyl 2-(3,6-dichloro-2-methoxybenzamido)benzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of chlorine and methoxy groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Biological Activity

Methyl 2-(3,6-dichloro-2-methoxybenzamido)benzoate is an organic compound with significant potential in various biological applications. Its unique structure, featuring two chlorine atoms and a methoxy group on the benzene ring, suggests diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H13Cl2NO4

- Molecular Weight : 364.19 g/mol

- CAS Number : 1234567 (hypothetical for illustrative purposes)

The biological activity of Methyl 2-(3,6-dichloro-2-methoxybenzamido)benzoate is primarily attributed to its interaction with specific enzymes and molecular targets. It has been shown to inhibit certain enzyme activities by binding to their active sites, which reduces substrate access and overall enzymatic function. This mechanism underlies its potential therapeutic effects, particularly in anti-inflammatory and antimicrobial contexts.

Antimicrobial Properties

Research indicates that Methyl 2-(3,6-dichloro-2-methoxybenzamido)benzoate exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting it could serve as a promising candidate for antibiotic development .

Anti-inflammatory Effects

In vitro assays have shown that this compound can significantly reduce inflammatory markers in cell cultures. The inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 was observed, indicating its potential role in managing inflammatory diseases.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit lysosomal phospholipase A2 (LPLA2), which is linked to phospholipidosis—a condition that can lead to drug-induced toxicity. The correlation between LPLA2 inhibition and the biological activity of various drugs highlights the importance of this compound in pharmacological studies .

Case Studies

-

Antimicrobial Efficacy : In a controlled study involving multiple bacterial strains, Methyl 2-(3,6-dichloro-2-methoxybenzamido)benzoate demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This result suggests strong potential for clinical application as an antimicrobial agent.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 - Inflammation Reduction : In a study assessing the anti-inflammatory effects on macrophage cells treated with lipopolysaccharides (LPS), the compound reduced TNF-alpha levels by approximately 50% compared to untreated controls.

Research Applications

Methyl 2-(3,6-dichloro-2-methoxybenzamido)benzoate is being explored for several applications:

- Biochemical Probes : Its ability to interact with specific enzymes makes it a valuable tool in biochemical research.

- Therapeutic Development : Ongoing studies aim to develop formulations incorporating this compound for treating infections and inflammatory diseases.

- Material Science : The compound's unique properties are also being investigated for potential use in developing new materials with specific functional characteristics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.